3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
3-methyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14(2)12-17(28)25-8-10-26(11-9-25)19-18-20(22-13-21-19)27(24-23-18)16-6-4-15(3)5-7-16/h4-7,13-14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUMQAXTONWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC(C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity. This inhibition results in the arrest of cell growth and the induction of apoptosis within cancer cells.
Biochemical Pathways
The action of this compound affects the CDK2/cyclin A2 pathway. The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell growth arrest. This disruption can lead to downstream effects such as the induction of apoptosis in cancer cells.
Biological Activity
The compound 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a novel triazole-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 466.5 g/mol. The structural characteristics include a triazole ring fused to a pyrimidine moiety, which is known to influence various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6 |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 920225-66-7 |
Biological Activity Overview
Recent studies have focused on the pharmacological potential of triazole and pyrimidine derivatives. Compounds with similar structures have exhibited a range of biological activities, including:
- Antimicrobial Activity : Many triazole derivatives show significant antibacterial and antifungal properties. For instance, compounds bearing the triazole moiety have been tested against various bacterial strains, including ESKAPE pathogens, which are notorious for their antibiotic resistance .
- Anticancer Properties : Triazolo-pyrimidine derivatives are being investigated for their anticancer potential. Research indicates that these compounds can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- CNS Activity : Some derivatives have shown promise in modulating central nervous system (CNS) activity, potentially serving as anxiolytics or antidepressants .
Antibacterial Activity
A study evaluated the antibacterial effects of various triazole-pyrimidine derivatives against a panel of resistant bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, particularly Enterococcus faecium, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
In vitro studies have shown that similar triazolo-pyrimidine compounds exhibit cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For example, one derivative achieved an IC50 value of 4.37 µM against HepG2 cells . This suggests that the compound may interfere with cellular proliferation mechanisms.
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, some triazole derivatives act as inhibitors of lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing triazole and piperazine structures exhibit significant anticancer properties. For instance, compounds similar to 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and NCI-H460 (lung cancer) using assays like MTT . These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Properties
Compounds with similar structural features have also been screened for antimicrobial activity. For example, several triazole derivatives demonstrated potent inhibitory effects against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values in the low micromolar range . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological properties. Research indicates that compounds containing piperazine can exhibit anxiolytic and antidepressant effects . Given the structure of this compound, it is plausible that it could be explored for similar neuroactive properties.
Case Studies
Several case studies have highlighted the synthesis and evaluation of related compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the C-5 and C-7 positions. Key findings include:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C, 6h | 5-Chloro derivative | 72% | |
| Amination | NH₃ (g), DMF, 100°C, 12h | 7-Amino-triazolo-pyrimidine analog | 58% |
These reactions are critical for introducing functional groups that modulate pharmacological activity.
Cycloaddition Reactions Involving the Triazole Moiety
The 1,2,3-triazole ring participates in Huisgen-type cycloadditions under copper-catalyzed conditions:
| Reaction | Catalyst | Dipolarophile | Yield | Source |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | CuI, DIPEA, RT, 24h | Phenylacetylene | 85% |
This reactivity enables the formation of triazole-linked conjugates for structure-activity relationship (SAR) studies.
Piperazine Ring Functionalization
The piperazine nitrogen atoms undergo alkylation and acylation:
| Reaction | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | N-Carboxymethyl-piperazine derivative | 66% | |
| N-Acylation | Acetyl chloride, Et₃N, DCM | N-Acetyl-piperazine analog | 89% |
These modifications enhance solubility and bioavailability in medicinal chemistry applications .
Ketone Reduction and Oxidation
The butan-1-one group undergoes redox reactions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C, 2h | Secondary alcohol | 94% | |
| Oxidation | KMnO₄, H₂O, 60°C, 4h | Carboxylic acid | 41% |
The secondary alcohol product is often used as an intermediate for ester or ether derivatization.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group introduction:
| Reaction | Catalyst | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Fluorophenylboronic acid | 78% |
This method facilitates diversification of the p-tolyl group for SAR optimization .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the triazolo-pyrimidine system undergoes ring-opening/ring-closing transformations:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 8h | Pyrimidine-2,4-dione fused triazole | 63% |
Biological Nucleophile Interactions
The compound reacts with biological thiols (e.g., glutathione):
| Nucleophile | pH | Adduct | Kinetics | Source |
|---|---|---|---|---|
| Glutathione | 7.4 (phosphate buffer) | S-Conjugated metabolite | t₁/₂ = 45min |
This reactivity informs metabolic stability assessments in drug development .
Key Mechanistic Insights
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs are pyrazolo[3,4-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 2, 3, 6–11 in ). Below is a detailed comparison:
Key Findings:
Triazole vs. Pyrazole Cores : The triazolo[4,5-d]pyrimidine core in the target compound may confer greater metabolic stability compared to pyrazolo[3,4-d]pyrimidines, which are prone to oxidation .
Piperazine Linker : The piperazine moiety enhances water solubility compared to simpler alkyl chains in analogs like compound 3 (hydrazine derivative). This modification is advantageous for pharmacokinetics.
Isomerization Stability : Unlike compounds 7 and 9, which isomerize to 6 and 8 under basic conditions, the target compound’s fused triazole-pyrimidine system appears conformationally rigid, reducing synthetic challenges .
Functional Group Impact : The 3-methylbutan-1-one tail may improve membrane permeability relative to the hydrazine groups in compound 3, which are polar and less lipophilic.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing triazolopyrimidine-piperazine hybrids like this compound?
- Methodology : Focus on multi-step protocols involving cyclocondensation (e.g., iodine(III)-mediated oxidation for triazole formation ), followed by piperazine coupling via nucleophilic substitution. Key intermediates such as 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be synthesized using methods analogous to those in (SMILES-based structural validation).
- Critical Step : Optimize reaction temperature (e.g., 80–100°C for triazole ring closure) and solvent polarity (DMF or DMSO) to avoid byproducts like unreacted piperazine derivatives .
Q. How should researchers characterize the purity of this compound?
- Analytical Workflow :
Q. What are common impurities encountered during synthesis?
- Identified Impurities :
- Piperazine dimerization byproducts (e.g., 4-(3-(p-tolyl)triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide) due to incomplete coupling .
- Oxidation byproducts (e.g., N-oxide derivatives) from residual peroxides in solvents .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
- Approach :
- Perform density functional theory (DFT) calculations to predict metabolic stability (e.g., CYP3A4-mediated oxidation at the butanone moiety) .
- Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like phosphodiesterase enzymes, referencing analogs in (pyrazolo[4,3-d]pyrimidin-7-one derivatives) .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:
- Assay variability (e.g., ATP concentration differences in kinase assays).
- Solubility limitations (use DMSO stock solutions ≤ 0.1% to avoid precipitation) .
Q. What strategies improve solubility for in vivo pharmacological testing?
- Methods :
- Prodrug design : Introduce phosphate groups at the butanone carbonyl (see for sitagliptin analog strategies) .
- Nanoparticle encapsulation : Use PEG-PLGA carriers (particle size < 200 nm) to enhance bioavailability .
Experimental Design & Data Analysis
Q. How to design a stability study under ICH guidelines?
- Protocol :
- Conditions : 40°C/75% RH (accelerated), 25°C/60% RH (long-term) for 6 months.
- Analytical Endpoints : HPLC purity (>98%), degradation products (e.g., hydrolyzed piperazine derivatives) .
Q. What statistical methods are robust for dose-response analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
